1-Cyano-1-diazonioprop-1-en-2-olate
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Overview
Description
1-Cyano-1-diazonioprop-1-en-2-olate is a unique organic compound characterized by its cyano and diazonium functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-1-diazonioprop-1-en-2-olate can be synthesized through various methods. One common approach involves the reaction of a suitable precursor with a cyanating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other functionalized derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the diazonium group under mild conditions.
Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield nitriles, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
1-Cyano-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Cyano-1-diazonioprop-1-en-2-olate exerts its effects involves its ability to participate in various chemical reactions. The cyano and diazonium groups are key functional sites that interact with molecular targets, leading to the formation of new compounds. These interactions often involve electrophilic and nucleophilic pathways .
Comparison with Similar Compounds
- 1-Cyano-2,3-epithiopropane
- 1-Cyano-3,4-epithiobutane
- 1-Cyano-4,5-epithiopentane
Comparison: 1-Cyano-1-diazonioprop-1-en-2-olate is unique due to its combination of cyano and diazonium groups, which confer distinct reactivity compared to other similar compounds. While compounds like 1-Cyano-2,3-epithiopropane also contain a cyano group, the presence of the diazonium group in this compound allows for a broader range of chemical transformations .
Properties
CAS No. |
65950-83-6 |
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Molecular Formula |
C4H3N3O |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
2-diazo-3-oxobutanenitrile |
InChI |
InChI=1S/C4H3N3O/c1-3(8)4(2-5)7-6/h1H3 |
InChI Key |
HOPRCCRLPQUQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C#N |
Origin of Product |
United States |
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